molecular formula C12H16N3NaO4 B6268179 sodium 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate CAS No. 2177266-05-4

sodium 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B6268179
CAS No.: 2177266-05-4
M. Wt: 289.3
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Description

Sodium 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate is a sodium salt derived from the corresponding carboxylic acid (CAS 1160248-16-7), with the molecular formula C₁₂H₁₆N₃O₄Na (calculated molecular weight ~289.27 g/mol). The compound features a bicyclic imidazo[1,5-a]pyrazine core, a tert-butoxycarbonyl (Boc) protecting group at position 7, and a carboxylate moiety at position 3 stabilized by sodium . This structure enhances water solubility compared to its neutral carboxylic acid counterpart, making it advantageous for pharmaceutical applications requiring bioavailability . The Boc group is critical for protecting the amine during synthetic steps, as seen in analogous compounds .

Properties

CAS No.

2177266-05-4

Molecular Formula

C12H16N3NaO4

Molecular Weight

289.3

Purity

91

Origin of Product

United States

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Biological Activity

Sodium 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazo[1,5-a]pyrazine family and features a tert-butoxycarbonyl group. The molecular formula is C12H16N3O3NaC_{12}H_{16}N_3O_3Na, with a molecular weight of 273.27 g/mol. Its structure allows for various interactions with biological targets.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • Studies have shown that pyrazine derivatives exhibit antimicrobial properties. For instance, similar compounds have been reported to inhibit the growth of various pathogens, including bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
  • Anticancer Properties :
    • Research indicates that imidazo[1,5-a]pyrazines can interfere with cancer cell proliferation. In vitro studies demonstrated that derivatives of this compound inhibit the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Cholinesterase Inhibition :
    • Compounds related to this compound have shown potential as cholinesterase inhibitors. This activity is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

A study published in Science.gov examined various pyrazine derivatives for their anticancer effects. The results indicated that specific substitutions on the pyrazine ring enhanced the potency against human cancer cell lines. This compound demonstrated significant cytotoxicity in breast cancer models at concentrations as low as 10 µM .

Case Study 2: Antimicrobial Effects

In a comparative study on antimicrobial activity, this compound was tested against Enterococcus faecalis and Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against both strains, showcasing its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialInhibition of Enterococcus faecalis
AnticancerInduction of apoptosis in cancer cells
Cholinesterase InhibitionEffective against AChE and BChE

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Brominated Derivatives
  • 3-Bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid (CAS 374795-77-4, C₁₂H₁₆BrN₃O₄): Key Difference: Bromine at position 3 instead of carboxylate. Molecular weight (346.18 g/mol) is higher than the sodium carboxylate . Synthesis: Similar Boc-protected intermediates are synthesized via HATU-mediated coupling, as in .
  • 7-tert-Butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate (CAS 2108354-93-2, C₁₄H₂₀BrN₃O₄ ):

    • Key Difference : Dual esterification (tert-butyl and ethyl) with bromine at position 3.
    • Impact : Reduced solubility due to ester groups; molecular weight (374.23 g/mol) further limits bioavailability compared to the sodium salt .
2.1.2 Substituted Imidazo-Pyrazines
  • tert-Butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate (CAS 2361634-64-0, C₁₇H₂₈N₄O₂): Key Difference: Piperidine substitution at position 1 and methyl at position 3. Molecular weight (320.43 g/mol) is higher than the sodium carboxylate .
  • tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS 949922-61-6, C₁₁H₁₆BrN₃O₂ ):

    • Key Difference : Imidazo[1,2-a]pyrazine core (vs. [1,5-a] in the target compound).
    • Impact : Altered ring fusion affects π-π stacking and hydrogen bonding; molecular weight (302.17 g/mol) is lower .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility LogP (Predicted) Key Functional Groups
Sodium 7-[(tert-Boc)carbonyl]-imidazo[1,5-a]pyrazine-3-carboxylate ~289.27 High (aqueous) -1.2 Sodium carboxylate, Boc
3-Bromo-7-Boc-imidazo[1,5-a]pyrazine-1-carboxylic acid 346.18 Low (organic) 2.1 Bromine, Boc, carboxylic acid
7-Boc-3-methyl-imidazo[1,5-a]pyrazine-1-carboxylate 267.29 Moderate (DMSO) 1.8 Methyl, Boc, carboxylic acid

Preparation Methods

Multicomponent Condensation Reactions

A three-component reaction (3CR) involving 2-aminopyrazine, aldehydes, and isonitriles has been adapted from Groebke’s methodology for imidazo[1,2-a]pyridines. For imidazo[1,5-a]pyrazines, 2-aminopyrazine replaces 2-aminopyridine, reacting with aldehydes (e.g., formaldehyde) and tert-butyl isocyanide to form the core structure. The reaction proceeds under mild acidic conditions (e.g., acetic acid, 60°C, 12–24 hours), yielding 3-aminoimidazo[1,5-a]pyrazines with moderate to high yields (60–85%).

Cyclization of Preformed Intermediates

An alternative approach involves cyclizing diamines or aminoesters with carbonyl-containing reagents. For example, propargylamine derivatives react with 1,2-diaza-1,3-dienes and isothiocyanates in dichloroethane (DCE) under catalysis by Bi(OTf)₃ and p-toluenesulfonic acid (p-TsOH). This method constructs the imidazo[1,5-a]pyrazine core via a Ritter-type mechanism, with subsequent intramolecular cyclization at 150°C for 12–18 hours.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced to stabilize the secondary amine during subsequent reactions. Two protocols are prevalent:

Direct Boc Protection of the Imidazo[1,5-a]pyrazine Amine

After core formation, the secondary amine at position 7 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). The reaction is conducted in tetrahydrofuran (THF) at 0–25°C for 4–6 hours, achieving yields >90%. For example, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine reacts with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) to form 7-Boc-protected intermediates.

Early-Stage Boc Protection in Precursor Molecules

In some routes, the Boc group is introduced prior to cyclization. For instance, Boc-protected propargylamine derivatives are synthesized by reacting propargylamine with Boc₂O, followed by participation in multicomponent reactions. This pre-protection avoids competing side reactions during cyclization.

Carboxylation at Position 3

The sodium carboxylate moiety at position 3 is introduced via oxidation or nucleophilic substitution:

Oxidation of Methyl or Hydroxymethyl Groups

A methyl group at position 3 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic or neutral conditions. For example, 3-methylimidazo[1,5-a]pyrazine derivatives are treated with KMnO₄ (3 equiv) in water at 80°C for 6 hours, yielding the carboxylic acid. Subsequent neutralization with sodium hydroxide (NaOH) forms the sodium salt.

Direct Carboxylation via Metal-Mediated Coupling

Palladium-catalyzed carbonylation provides a more direct route. 3-Bromoimidazo[1,5-a]pyrazine derivatives react with carbon monoxide (CO) in methanol under catalysis by Pd(PPh₃)₄, forming the methyl ester, which is hydrolyzed to the carboxylic acid using NaOH.

Final Product Isolation and Characterization

The sodium salt is precipitated by adjusting the pH of the carboxylic acid solution to 7–8 with NaOH, followed by lyophilization. Purity (>97%) is confirmed via high-performance liquid chromatography (HPLC), and structural validation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral data include:

  • ¹H NMR (400 MHz, D₂O) : δ 1.42 (s, 9H, Boc), 3.60–4.20 (m, 4H, CH₂-N-CH₂), 7.85 (s, 1H, imidazole-H).

  • ESI-MS : m/z 289.26 [M + Na]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Multicomponent Condensation60–85Convergent, single-step core formationRequires strict stoichiometric control
Cyclization of Precursors50–75Scalable for industrial productionHigh-temperature conditions required
Direct Oxidation65–80Simple, uses inexpensive reagentsOver-oxidation side reactions
Palladium-Catalyzed Coupling70–90High regioselectivityCostly catalysts and CO handling

Industrial-Scale Optimization

For large-scale synthesis, the cyclization route using Boc-protected propargylamine is preferred due to its reproducibility and ease of purification. Continuous flow reactors improve heat management during high-temperature cyclization steps, enhancing yields by 10–15% compared to batch processes . Solvent recovery systems (e.g., DCE distillation) and automated crystallization units further reduce production costs.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing sodium 7-[(tert-butoxy)carbonyl]-imidazo[1,5-a]pyrazine-3-carboxylate, and how are reaction conditions optimized?

  • Synthesis Steps :

  • Core Formation : Cyclization of diamines and diketones under acidic/basic conditions to form the imidazo[1,5-a]pyrazine core .
  • Boc Protection : Reaction with tert-butyl chloroformate in the presence of triethylamine to introduce the Boc group .
  • Carboxylation : Hydrolysis or substitution to generate the carboxylate, followed by sodium salt formation.
    • Optimization : Automated reactors, continuous flow systems, and real-time HPLC monitoring improve yield (>80%) and purity (>95%) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Methods :

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to verify regiochemistry and Boc group placement .
  • HPLC-MS : Purity assessment (typically >98%) and molecular ion confirmation .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for derivatives .

Q. What are the primary chemical reactions this compound undergoes in medicinal chemistry workflows?

  • Key Reactions :

  • Boc Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group, exposing the amine for further functionalization .
  • Esterification/Amidation : Carboxylate reacts with alcohols or amines to form prodrugs or bioactive conjugates .
  • Nucleophilic Substitution : Halogen or sulfonyl groups enable cross-coupling (e.g., Suzuki-Miyaura) for diversification .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, protecting groups) impact biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Boc Group : Enhances solubility and stability during in vitro assays but requires removal for in vivo activity .
  • Imidazo-Pyrazine Core : Substitution at the 3-position (carboxylate) improves binding to kinase ATP pockets (IC50_{50} < 100 nM in some analogs) .
  • Sodium Counterion : Increases aqueous solubility (logP reduction by ~1.5) compared to free acids .
    • Data Contradictions : Derivatives with trifluoromethyl groups show variable efficacy (e.g., antitumor activity ranges from IC50_{50} 50 nM to >10 µM), likely due to target promiscuity .

Q. What strategies resolve discrepancies in biological activity between in vitro and in vivo models?

  • Methodological Approaches :

  • Metabolic Stability Assays : Liver microsome testing identifies rapid Boc deprotection as a cause of reduced in vivo efficacy .
  • Prodrug Design : Masking the carboxylate as a benzyl ester improves membrane permeability (e.g., 10-fold increase in Caco-2 permeability) .
  • Pharmacokinetic Modeling : Compartmental models adjust dosing regimens to account for rapid clearance (t1/2_{1/2} < 2 hours in rodents) .

Q. How can computational tools predict binding modes to molecular targets like kinases or GPCRs?

  • Computational Workflow :

  • Docking Studies : Glide or AutoDock Vina simulate interactions with kinase ATP pockets (docking scores < -9 kcal/mol correlate with IC50_{50} < 1 µM) .
  • MD Simulations : 100-ns simulations assess stability of ligand-target complexes; RMSD < 2 Å indicates stable binding .
  • Free Energy Perturbation (FEP) : Predicts affinity changes for substituent modifications (e.g., methyl vs. trifluoromethyl) .

Q. What experimental designs address low yields in large-scale Boc deprotection?

  • Troubleshooting Strategies :

  • Acid Scavengers : Adding trisopropylsilane (TIS) during TFA treatment reduces carbocation side reactions, improving yields from 60% to 85% .
  • Alternative Deprotection : HCl/dioxane selectively removes Boc without degrading the imidazo-pyrazine core .
  • Flow Chemistry : Continuous TFA delivery in microreactors minimizes side product formation (purity >90% at gram scale) .

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